molecular formula C10H12N4 B2648024 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1400636-87-4

3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B2648024
CAS No.: 1400636-87-4
M. Wt: 188.234
InChI Key: SHBJUHAOBUSVIY-UHFFFAOYSA-N
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Description

3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclobutyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a triazole precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the fused triazole-pyridine ring system differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-5-2-6-14-9(7-3-1-4-7)12-13-10(8)14/h2,5-7H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJUHAOBUSVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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